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Compound of Interest

Compound Name: BI-1935

Cat. No.: B606076

BI-1935 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive information on the off-target effects of BI-1935 and guidance
on how to mitigate them during experiments.

Frequently Asked Questions (FAQSs)

Q1: What is the primary target of BI-1935?

BI-1935 is a potent and selective small molecule inhibitor of the enzyme soluble epoxide
hydrolase (sEH).[1][2] Its mechanism of action involves inhibiting sEH, which is responsible for
the hydrolysis of epoxyeicosatrienoic acids (EETSs) into dihydroxyeicosatrienoic acids (DHETS).
[1] By inhibiting sEH, BI-1935 increases the levels of EETs, which have anti-inflammatory and
vasodilatory properties.[1]

Q2: What are the known off-targets of BI-19357

While BI-1935 is highly selective for SEH, in vitro screening has identified several off-target
interactions at higher concentrations. A Eurofins Safety Panel 44™ screening at a 10 uM
concentration revealed significant inhibition of Thromboxane Synthase and 5-Lipoxygenase (5-
LO).[1] Additionally, a screen against 315 G-protein coupled receptors (GPCRSs) showed
notable inhibition of the Dopamine Transporter (DAT) and Sigma 1 receptor at 10 pM.[1]
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Q3: How selective is BI-1935 for sEH compared to its off-targets?

BI-1935 exhibits high selectivity for its primary target, sEH, with an IC50 of 7 nM.[1][3] The
potency against its known off-targets is significantly lower, indicating a good selectivity window.
For example, the IC50 for Thromboxane Synthase is 0.132 uM (132 nM) and for 5-
Lipoxygenase is 5.92 uM (5920 nM).[1]

Quantitative Data Summary

The following tables summarize the on-target potency and off-target screening results for BI-
1935.

Table 1: On-Target Potency

Target Assay Format Potency (IC50)
Biochemical Binding

Human sH 7 nM[1][3]
Assay

| Human sEH | Cellular HepG2-DHET Assay | < 1 nM[3] |

Table 2: Off-Target Selectivity Profile

Off-Target Assay/Panel Result @ 10 pM Potency (IC50)
Thromboxane Eurofins Safety o
96% Inhibition[1][3] 0.132 pM[1][3]
Synthase Panel 44™
5-Lipoxygenase (5- Eurofins Safety Panel o
66% Inhibition[1] 5.92 uM[1]
LO) 44™
Dopamine Transporter PRESTO-TANGO o ]
82% Inhibition[1] Not Determined

(DAT) GPCR Screen

) PRESTO-TANGO o _
Sigma 1 50% Inhibition[1] Not Determined
GPCR Screen

hCYP 2J2/2C9/2C19 In-house screen >100-fold selectivity > 1 uM[1][3]
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| IL-2 | In-house screen | >100-fold selectivity | > 1 uM[1][3] |

Troubleshooting Guide

Issue 1: | am observing an unexpected phenotype in my experiment that may not be related to
sEH inhibition. How can | determine if this is an off-target effect?

This is a common challenge when working with small molecule inhibitors. The unexpected
phenotype could arise from the inhibition of secondary targets.

Mitigation Strategy:

o Concentration Optimization: Use the lowest effective concentration of BI-1935 that achieves
sEH inhibition in your assay. This reduces the likelihood of engaging lower-affinity off-targets.

e Use an Inactive Control: Employ a structurally similar but biologically inactive control
compound. For BI-1935, BI-2049 is recommended as a negative control.[1] This helps to
distinguish the effects of the chemical scaffold from the specific on-target inhibition.

o Orthogonal Inhibition: Use a structurally different sEH inhibitor. If the same phenotype is
observed with a different chemical scaffold that also targets sEH, it is more likely to be an on-
target effect.

¢ Genetic Validation: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to
knockdown or knockout the EPHX2 gene (which encodes sEH). If the genetic approach
phenocopies the effect of BI-1935, it strongly suggests the effect is on-target.[4]
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Caption: Troubleshooting workflow for unexpected experimental results.
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Issue 2: My results suggest an off-target effect. How can | identify the responsible off-target?
Identifying the specific off-target responsible for a phenotype requires a systematic approach.
Mitigation Strategy:

Review Known Off-Targets: First, consider the known off-targets of BI-1935 (Thromboxane
Synthase, 5-LO, DAT, Sigma 1).[1] Investigate if the modulation of these targets could
explain the observed phenotype in your experimental context.

Broad Panel Screening: If known off-targets do not explain the effect, consider broader
screening. High-throughput kinase profiling and safety panels (like the one from Eurofins)
can test the compound against hundreds of targets to identify novel interactions.[5][6][7][8]

Computational Prediction: In silico approaches can predict potential off-target interactions
based on the chemical structure of BI-1935 and its similarity to ligands of known proteins.[9]
These predictions can then be validated experimentally.

Genetic Target Deconvolution: Advanced methods like CRISPR-based genetic screening can
be employed to identify the specific target responsible for a drug's efficacy or toxicity, even if
it's an off-target.[4]

Experimental Protocols & Methodologies

Protocol 1: Broad Kinase Profiling

This method is used to assess the selectivity of a compound against a large panel of protein

kinases.

Methodology:

Assay Platform: Radiometric activity assays (e.g., HotSpot) or binding assays are commonly
used.[8] Radiometric assays are considered the gold standard as they directly measure the
phosphorylation of a substrate.[3]

Procedure:

o BI-1935 is prepared at a fixed concentration (e.g., 1 uM or 10 uM).

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b606076?utm_src=pdf-body
https://www.opnme.com/molecules/seh-bi-1935
https://synapse.patsnap.com/article/how-can-off-target-effects-of-drugs-be-minimised
https://pmc.ncbi.nlm.nih.gov/articles/PMC3171802/
https://pubmed.ncbi.nlm.nih.gov/36185300/
https://www.reactionbiology.com/wp-content/uploads/2023/09/White-paper_Choosing-a-Kinase-Assay-Platform.pdf
https://www.benchchem.com/product/b606076?utm_src=pdf-body
https://www.frontiersin.org/journals/big-data/articles/10.3389/fdata.2019.00025/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7717492/
https://www.reactionbiology.com/wp-content/uploads/2023/09/White-paper_Choosing-a-Kinase-Assay-Platform.pdf
https://www.reactionbiology.com/wp-content/uploads/2023/09/White-paper_Choosing-a-Kinase-Assay-Platform.pdf
https://www.benchchem.com/product/b606076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

o The compound is incubated with a panel of individual kinases, a suitable substrate for
each kinase, cofactors, and radioisotope-labeled ATP (e.g., 33P-y-ATP).

o The reaction is allowed to proceed, and then terminated.

o The amount of radiolabeled phosphate incorporated into the substrate is quantified using a
filter-binding apparatus and a scintillation counter.

o The percentage of inhibition for each kinase is calculated relative to a DMSO control.

Data Interpretation: Significant inhibition (>50%) of any kinase indicates a potential off-target
interaction that warrants further investigation with dose-response curves to determine the
IC50.
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Caption: Workflow for identifying and mitigating off-target effects.

Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout
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This protocol validates whether an observed effect of BI-1935 is due to its on-target activity
against seH.

Methodology:

» gRNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target a coding
exon of the EPHX2 gene. Include non-targeting gRNAs as negative controls.

e Cell Transduction: Deliver the Cas9 nuclease and the EPHX2-targeting gRNAs into the
chosen cell line using a suitable method (e.g., lentiviral transduction, electroporation of
ribonucleoprotein complexes).

« Verification of Knockout: After selection, verify the knockout of the sEH protein by Western
blot or confirm genomic edits by sequencing.

e Phenotypic Assay: Perform the same phenotypic assay on the knockout cell line that was
used to characterize the effects of BI-1935.

o Data Interpretation:

o If the sEH knockout cells replicate the phenotype observed with BI-1935 treatment in the
parental cells, the effect is confirmed to be on-target.

o If the sEH knockout cells do not show the phenotype, the effect of BI-1935 is likely off-
target.[4]

o Furthermore, treating the knockout cells with BI-1935 should not produce the phenotype,
confirming that sEH is the relevant target for that effect.

Signaling Pathway
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Caption: The sEH pathway and the inhibitory action of BI-1935.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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